Cas no 2557-04-2 (2-Bromo-N-2-(trifluoromethyl)phenylacetamide)

2-Bromo-N-2-(trifluoromethyl)phenylacetamide is a brominated acetamide derivative featuring a trifluoromethylphenyl substituent. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both bromine and trifluoromethyl groups enhances its reactivity, enabling selective functionalization in cross-coupling reactions and nucleophilic substitutions. Its stable yet reactive nature makes it suitable for constructing complex molecular frameworks. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light. High purity grades are available to ensure consistent performance in synthetic applications.
2-Bromo-N-2-(trifluoromethyl)phenylacetamide structure
2557-04-2 structure
Product name:2-Bromo-N-2-(trifluoromethyl)phenylacetamide
CAS No:2557-04-2
MF:C9H7BrF3NO
MW:282.057192087173
MDL:MFCD02974350
CID:4458130
PubChem ID:3414712

2-Bromo-N-2-(trifluoromethyl)phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • ACETAMIDE, 2-BROMO-N-[2-(TRIFLUOROMETHYL)PHENYL]-
    • 2-Bromo-N-[2-(trifluoromethyl)phenyl]acetamide
    • AKOS008971329
    • SCHEMBL17848460
    • CS-0328216
    • MFCD02974350
    • 2557-04-2
    • KVOUZQGLRKVPML-UHFFFAOYSA-N
    • LS-11070
    • 2-Bromo-N-(2-(trifluoromethyl)phenyl)acetamide
    • ALBB-030920
    • DTXSID90392264
    • 2-Bromo-N-2-(trifluoromethyl)phenylacetamide
    • MDL: MFCD02974350
    • Inchi: InChI=1S/C9H7BrF3NO/c10-5-8(15)14-7-4-2-1-3-6(7)9(11,12)13/h1-4H,5H2,(H,14,15)
    • InChI Key: KVOUZQGLRKVPML-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 280.96631Da
  • Monoisotopic Mass: 280.96631Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 29.1Ų

2-Bromo-N-2-(trifluoromethyl)phenylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
177961-0.500g
2-Bromo-N-[2-(trifluoromethyl)phenyl]acetamide
2557-04-2
0.500g
$120.00 2023-09-11
eNovation Chemicals LLC
Y1253237-5g
Acetamide, 2-bromo-N-[2-(trifluoromethyl)phenyl]-
2557-04-2 98%
5g
$675 2024-06-06
eNovation Chemicals LLC
Y1253237-25g
Acetamide, 2-bromo-N-[2-(trifluoromethyl)phenyl]-
2557-04-2 98%
25g
$2890 2025-02-25
abcr
AB561205-1 g
2-Bromo-N-[2-(trifluoromethyl)phenyl]acetamide; .
2557-04-2
1g
€197.30 2022-11-28
abcr
AB561205-500 mg
2-Bromo-N-[2-(trifluoromethyl)phenyl]acetamide; .
2557-04-2
500MG
€172.20 2022-11-28
Enamine
BBV-37717057-1.0g
2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide
2557-04-2 95%
1.0g
$492.0 2023-01-12
abcr
AB561205-500mg
2-Bromo-N-[2-(trifluoromethyl)phenyl]acetamide; .
2557-04-2
500mg
€173.00 2024-04-18
Enamine
BBV-37717057-1g
2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide
2557-04-2 95%
1g
$492.0 2023-10-29
1PlusChem
1P00I5C1-25g
Acetamide, 2-bromo-N-[2-(trifluoromethyl)phenyl]-
2557-04-2 98%
25g
$1815.00 2024-05-20
A2B Chem LLC
AI45921-25g
2-Bromo-n-[2-(trifluoromethyl)phenyl]acetamide
2557-04-2 98%
25g
$1650.00 2024-04-20

2-Bromo-N-2-(trifluoromethyl)phenylacetamide Related Literature

Additional information on 2-Bromo-N-2-(trifluoromethyl)phenylacetamide

2-Bromo-N-(2-Trifluoromethylphenyl)Acetamide (CAS No. 2557-04-2): A Versatile Synthetic Intermediate with Emerging Applications in Medicinal Chemistry

The compound 2-Bromo-N-(2-Trifluoromethylphenyl)Acetamide, identified by the Chemical Abstracts Service number CAS 2557-04-2, represents a structurally unique organic molecule characterized by the presence of a bromine atom at the 2-position of an acetamide scaffold and a trifluoromethyl-substituted phenyl group attached via an amide linkage. This configuration combines the electrophilic reactivity of the bromine moiety with the electron-withdrawing properties of the trifluoromethylphenyl substituent, creating a platform for diverse chemical transformations. Recent studies highlight its role as a key intermediate in the synthesis of bioactive molecules, particularly those targeting oncology and neurodegenerative diseases.

In medicinal chemistry, the trifluoromethyl group (-CF₃) has gained prominence due to its ability to enhance metabolic stability and modulate pharmacokinetic profiles. The trifluoromethylphenyl substituent in this compound provides electronic effects that stabilize amide bonds while enabling precise molecular recognition in biological systems. A 2023 study published in Nature Communications demonstrated that analogs bearing this substituent exhibit selective inhibition of histone deacetylases (HDACs), which are validated targets for cancer therapy. The presence of the bromine atom allows for further functionalization through nucleophilic aromatic substitution reactions, enabling access to multi-substituted phenyl derivatives that are challenging to synthesize via conventional routes.

Synthetic chemists have leveraged this compound's reactivity in palladium-catalyzed cross-coupling reactions, as reported in a 2024 JACS paper. The bromine-containing aromatic ring facilitates Suzuki-Miyaura and Stille coupling processes, enabling controlled introduction of various groups such as alkyl, aryl, or heteroaryl moieties. This modular approach is particularly advantageous in drug discovery campaigns where iterative structure optimization is required. Researchers at Stanford University recently utilized this intermediate to construct a series of benzimidazole derivatives with potent anti-HIV activity, achieving sub-nanomolar IC₅₀ values against viral integrase enzymes.

The trifluoromethyl group imparts significant physicochemical properties critical for pharmaceutical development. According to a 2023 computational analysis published in Molecular Pharmaceutics, compounds containing both

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(CAS:2557-04-2)2-Bromo-N-2-(trifluoromethyl)phenylacetamide
A1180813
Purity:99%
Quantity:5g
Price ($):364.0